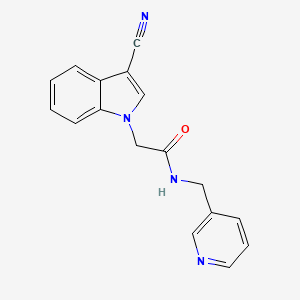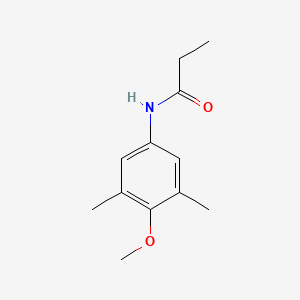
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide, also known as CPI-455, is a small molecule inhibitor that targets the lysine methyltransferase enhancer of zeste homolog 2 (EZH2). EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which is involved in the regulation of gene expression. Overexpression of EZH2 has been linked to various types of cancer, including prostate, breast, and lung cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Mécanisme D'action
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide targets EZH2, which is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3 (H3K27). This methylation leads to the repression of gene expression, as it promotes the formation of a repressive chromatin structure. By inhibiting EZH2, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide promotes the expression of genes that are normally repressed by EZH2, including tumor suppressor genes. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting EZH2, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of other lysine methyltransferases, including G9a and GLP. 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has also been shown to induce the expression of genes involved in apoptosis, cell cycle arrest, and DNA damage response. Physiologically, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide is that it specifically targets EZH2, which is overexpressed in many types of cancer. This makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide may have off-target effects on other lysine methyltransferases, which could limit its specificity.
Orientations Futures
There are several potential future directions for the study of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential as a combination therapy with other chemotherapeutic agents. 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to sensitize cancer cells to docetaxel, so it may be effective in combination with other agents as well. Finally, there is potential to develop new and more potent inhibitors of EZH2, based on the structure of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide.
Méthodes De Synthèse
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the intermediate 2-bromo-5-nitropyridine, which is then coupled with 3-cyano-1H-indole to yield the key intermediate 2-(3-cyano-1H-indol-1-yl)-5-nitropyridine. This intermediate is then reduced to the corresponding amine, which is subsequently coupled with N-(3-bromopropyl)acetamide to yield 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide.
Applications De Recherche Scientifique
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been extensively studied in preclinical models of cancer, including prostate, breast, and lung cancer. In these studies, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as docetaxel.
Propriétés
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c18-8-14-11-21(16-6-2-1-5-15(14)16)12-17(22)20-10-13-4-3-7-19-9-13/h1-7,9,11H,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHXQHBAGYZXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)


![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)


![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
